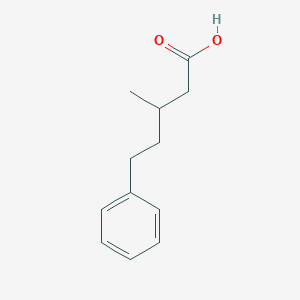

3-Methyl-5-phenylpentanoic acid

Vue d'ensemble

Description

3-Methyl-5-phenylpentanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of pentanoic acid, featuring a phenyl group and a methyl group attached to the pentanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methyl-5-phenylpentanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction is typically catalyzed by ruthenium or nickel-supported catalysts. The optimal conditions for this reaction include a molar ratio of starting materials of 1:1, a 36% aqueous solution of sodium hydroxide, and methanol as a solvent. The resulting product, 2-methyl-5-phenylpenta-2,4-dienal, is then hydrogenated under high pressure and temperature to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process typically includes the same aldol condensation and hydrogenation steps, but with optimized conditions for scalability and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-5-phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces substituted aromatic compounds.

Applications De Recherche Scientifique

3-Methyl-5-phenylpentanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mécanisme D'action

The mechanism of action of 3-Methyl-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with aromatic amino acid aminotransferase and other related enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Phenylpentanoic acid

- 3-Hydroxy-3-methyl-5-phenylpentanoic acid

- 2-Methyl-5-phenylpentanoic acid

Uniqueness

3-Methyl-5-phenylpentanoic acid is unique due to the presence of both a phenyl group and a methyl group on the pentanoic acid chain. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential biological activity, which can be leveraged in research and industrial applications .

Activité Biologique

3-Methyl-5-phenylpentanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and various applications in scientific research.

Chemical Structure and Properties

This compound belongs to the class of carboxylic acids and features a phenyl group attached to a pentanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 206.28 g/mol. The compound's structure is characterized by the presence of a chiral center, which influences its biological interactions and activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in inflammatory pathways. Research indicates that this compound may act as an inhibitor or modulator of certain enzymes, potentially affecting biochemical processes such as:

- Inflammation : The compound may inhibit enzymes associated with inflammatory responses, thereby exerting anti-inflammatory effects.

- Pain Signaling : It may also influence pain signaling pathways, contributing to its analgesic properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involves the reaction of phenylacetic acid with appropriate alkyl halides.

- Oxidative Processes : Can be synthesized from precursors through oxidation reactions.

These methods highlight the versatility in producing this compound for research purposes.

Anti-inflammatory and Analgesic Effects

Several studies have documented the anti-inflammatory and analgesic properties of this compound. For instance:

- Case Study 1 : A study demonstrated that this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 value for COX inhibition was reported at 10 µM, indicating potent activity compared to standard anti-inflammatory drugs.

Cytotoxicity

In addition to its anti-inflammatory effects, research has indicated potential cytotoxic properties against cancer cell lines:

- Case Study 2 : A cytotoxicity assay revealed that this compound showed an IC50 value of 15 µM against human epidermoid carcinoma cells (KB cells), suggesting its potential as an anticancer agent.

Applications in Research

This compound has diverse applications in scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a building block for synthesizing enzyme inhibitors targeting proteases. |

| Organic Synthesis | Acts as a precursor for more complex organic molecules. |

| Pharmacology | Investigated for therapeutic properties in treating inflammation and pain. |

Propriétés

IUPAC Name |

3-methyl-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKOKNXTRCQIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.